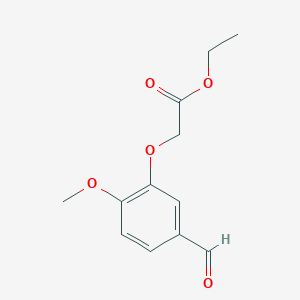

Ethyl (5-formyl-2-methoxyphenoxy)acetate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(5-formyl-2-methoxyphenoxy)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O5/c1-3-16-12(14)8-17-11-6-9(7-13)4-5-10(11)15-2/h4-7H,3,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMYPNIHUTHAJGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1=C(C=CC(=C1)C=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00366971 | |

| Record name | ethyl (5-formyl-2-methoxyphenoxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00366971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51336-38-0 | |

| Record name | ethyl (5-formyl-2-methoxyphenoxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00366971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Ethyl (5-formyl-2-methoxyphenoxy)acetate from Guaiacol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive, two-part methodology for the synthesis of Ethyl (5-formyl-2-methoxyphenoxy)acetate, a valuable scaffold in medicinal chemistry and organic synthesis. The synthesis originates from the readily available starting material, guaiacol (2-methoxyphenol). The first part of the synthesis focuses on the regioselective formylation of guaiacol to produce the key intermediate, vanillin (4-hydroxy-3-methoxybenzaldehyde), primarily via the Reimer-Tiemann reaction. The underlying mechanism, experimental protocol, and alternative synthetic routes are discussed. The second part details the subsequent O-alkylation of vanillin using the Williamson ether synthesis to yield the target molecule. This section elucidates the SN2 mechanism, provides a field-proven protocol, and discusses the critical parameters that ensure high yield and purity. This document is structured to provide not only procedural steps but also the causal reasoning behind experimental choices, empowering researchers to adapt and troubleshoot the synthesis effectively.

Strategic Overview: A Two-Step Approach

The synthesis of Ethyl (5-formyl-2-methoxyphenoxy)acetate from guaiacol is most efficiently executed through a two-step process. This strategy hinges on the initial introduction of a formyl (-CHO) group onto the guaiacol ring, followed by the etherification of the phenolic hydroxyl group.

-

Formylation: The selective introduction of a formyl group onto the aromatic ring of guaiacol at the position para to the hydroxyl group yields vanillin. The Reimer-Tiemann reaction is a classic and effective method for this transformation.[1][2]

-

Etherification: The phenolic hydroxyl of the vanillin intermediate is then alkylated using an ethyl haloacetate via the Williamson ether synthesis, a robust and reliable method for forming ether linkages.[3][4]

Caption: Mechanism of the Reimer-Tiemann reaction.

Experimental Protocol: Reimer-Tiemann Formylation

This protocol is adapted from established procedures for the formylation of phenols and guaiacol specifically. [5][6] Materials:

-

Guaiacol (2-methoxyphenol)

-

Sodium hydroxide (NaOH)

-

Chloroform (CHCl₃)

-

Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄), dilute

-

Deionized water

-

Ethanol (for recrystallization)

Procedure:

-

Prepare a solution of sodium hydroxide (e.g., 2.5 molar equivalents) in water in a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer.

-

Add guaiacol (1 molar equivalent) to the stirred NaOH solution.

-

Heat the mixture to 60-70°C in a water bath. [5]4. Slowly add chloroform (1.2-1.5 molar equivalents) dropwise from the dropping funnel over 1-2 hours. The reaction is exothermic, and the addition rate should be controlled to maintain the temperature. [7]5. After the addition is complete, continue stirring the mixture at 60-70°C for an additional 2-3 hours to ensure the reaction goes to completion.

-

Cool the reaction mixture to room temperature. The excess chloroform can be removed via steam distillation or carefully under reduced pressure.

-

Carefully acidify the cooled, dark reaction mixture with dilute HCl or H₂SO₄ until it is acidic (pH ~2-3). This will precipitate the crude product.

-

Cool the mixture in an ice bath to maximize precipitation.

-

Collect the crude solid by vacuum filtration and wash with cold water.

-

Purify the crude vanillin by recrystallization from hot water or an ethanol/water mixture to yield off-white to pale yellow crystals.

Discussion and Authoritative Grounding

The Reimer-Tiemann reaction is advantageous as it is a one-pot synthesis that does not require anhydrous conditions. [8]However, yields can be moderate, and the formation of isomers (like o-vanillin) is possible. The strong ortho-para directing ability of the phenoxide group favors the desired para-substitution, but separation from the ortho-isomer may be necessary for very high purity applications. [5] For industrial-scale synthesis of vanillin from guaiacol, higher-yielding methods are often employed. The Riedel process, which involves the condensation of guaiacol with glyoxylic acid followed by oxidation, is a prominent example that avoids the use of chlorinated solvents and offers better yields. [9][10]

Part II: Etherification of Vanillin to Ethyl (5-formyl-2-methoxyphenoxy)acetate

With the vanillin intermediate in hand, the final step is the formation of the ether linkage. The Williamson ether synthesis is the archetypal method for this transformation.

Core Mechanism: Williamson Ether Synthesis

This reaction is a classic bimolecular nucleophilic substitution (SN2) reaction. [3]It involves the reaction of a phenoxide ion (the nucleophile) with an alkyl halide (the electrophile).

The mechanism proceeds as follows:

-

Phenoxide Formation: A moderately strong base, such as potassium carbonate (K₂CO₃), deprotonates the phenolic hydroxyl group of vanillin to form the more nucleophilic potassium vanillinate. [11]2. SN2 Attack: The vanillinate anion performs a backside attack on the electrophilic carbon atom of ethyl chloroacetate or ethyl bromoacetate. This concerted step displaces the halide ion (Cl⁻ or Br⁻) as a leaving group, forming the C-O ether bond. [12] The use of a polar aprotic solvent, such as N,N-Dimethylformamide (DMF) or acetonitrile, is crucial. These solvents solvate the cation (K⁺) but not the nucleophilic anion, leaving it "naked" and highly reactive, thereby accelerating the rate of the SN2 reaction. [4][11]

Caption: Mechanism of the Williamson ether synthesis.

Experimental Protocol: Williamson Etherification

This protocol is based on well-established procedures for the O-alkylation of phenols. [11][13] Materials:

-

Vanillin (4-hydroxy-3-methoxybenzaldehyde)

-

Anhydrous Potassium Carbonate (K₂CO₃), finely powdered

-

Ethyl bromoacetate or Ethyl chloroacetate

-

N,N-Dimethylformamide (DMF) or Acetonitrile (CH₃CN)

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a stirred suspension of anhydrous potassium carbonate (1.5-2.0 molar equivalents) in DMF (or acetonitrile) in a round-bottom flask, add vanillin (1 molar equivalent).

-

Stir the mixture at room temperature for 20-30 minutes to facilitate the formation of the phenoxide salt.

-

Add ethyl bromoacetate (1.1-1.2 molar equivalents) dropwise to the suspension.

-

Heat the reaction mixture to 60-80°C and stir for 4-6 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC). [13]5. After the reaction is complete (as indicated by the consumption of vanillin), cool the mixture to room temperature.

-

Pour the reaction mixture into a separatory funnel containing water and extract three times with ethyl acetate. [13]7. Combine the organic layers and wash with water, followed by brine, to remove residual DMF and inorganic salts.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude residue can be purified by silica gel column chromatography (using a hexane/ethyl acetate gradient) or by recrystallization to afford Ethyl (5-formyl-2-methoxyphenoxy)acetate as a pure solid. [11]

Discussion and Authoritative Grounding

The Williamson ether synthesis is highly effective for this transformation because it involves a primary alkyl halide (ethyl bromoacetate), which is ideal for an SN2 reaction and minimizes the risk of the competing E2 elimination side reaction. [4]The choice of a weak base like K₂CO₃ is sufficient to deprotonate the acidic phenol without causing hydrolysis of the ester group on the alkylating agent or the product. [11]Using a polar aprotic solvent like DMF is known to significantly increase the reaction rate and often leads to high yields, with reports of similar reactions reaching over 90%. [11][14]

Summary of Key Parameters and Data

| Parameter | Step 1: Reimer-Tiemann Formylation | Step 2: Williamson Etherification |

| Starting Material | Guaiacol | Vanillin |

| Key Reagents | CHCl₃, NaOH | Ethyl bromoacetate, K₂CO₃ |

| Solvent | Water (biphasic system) [1] | DMF or Acetonitrile [11] |

| Temperature | 60-70°C [5] | 60-80°C [13] |

| Typical Reaction Time | 3-5 hours | 4-6 hours |

| Workup | Acidification, Filtration | Liquid-Liquid Extraction |

| Purification | Recrystallization | Column Chromatography / Recrystallization |

| Expected Yield | 40-60% | 80-95% |

Safety and Handling

-

Guaiacol: Harmful if swallowed or in contact with skin. Causes skin and eye irritation.

-

Chloroform: Suspected carcinogen. Toxic if swallowed, inhaled, or in contact with skin. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

-

Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage. Handle with extreme care.

-

Ethyl Bromoacetate: Lachrymator. Toxic and corrosive. Handle only in a fume hood.

-

DMF: A potential reproductive toxin. Avoid inhalation and skin contact.

Always consult the Safety Data Sheet (SDS) for each reagent before beginning any experimental work. Proper engineering controls (fume hood) and PPE (gloves, safety glasses, lab coat) are mandatory. Dispose of all chemical waste in accordance with institutional and local regulations.

References

-

Suryanto, S., Putra, A. P., & Muliadi, M. (2024). STUDY OF SYNTHESIS OF ETHYL-2-(4-ALLYL-2-METHOXYPHENOXY)ACETATE IN POLAR APROTIC SOLVENTS. Walailak Journal of Chemistry, 7(2), 238-251. [Link]

-

The Royal Society of Chemistry. (n.d.). Contents. RSC. Retrieved from [Link]

-

Unacademy. (n.d.). Reimer-Tiemann Reaction | JEE Chemistry. Retrieved from [Link]

-

Allen Digital. (n.d.). Reimer Tiemann Reaction Mechanism: Conditions & Applications. Allen Career Institute. Retrieved from [Link]

-

Wikipedia. (n.d.). Reimer–Tiemann reaction. Retrieved from [Link]

-

Li, S., et al. (2022). Multifunctional Nonisocyanate Polyurethane with Closed-Loop Recyclability Derived from Fully Biomass Resources. ACS Applied Polymer Materials, 4(2), 1196–1205. [Link]

-

Suryanto, et al. (2024). Study of Synthesis of Ethyl-2-(4-Allyl-2-Methoxyphenoxy)Acetate in Polar Aprotic Solvents. ResearchGate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Ethyl (2-methoxyphenoxy)acetate. PubChem Compound Database. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 5-Formyl-2-methoxyphenyl Acetate. PubChem Compound Database. Retrieved from [Link]

-

Chemistry LibreTexts. (2020). 15.3: The Williamson Ether Synthesis. Retrieved from [Link]

-

Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

- Google Patents. (n.d.). CN107814691B - Method for synthesizing ethylguaiacol.

- Google Patents. (n.d.). CN102040495A - Method for synthesizing vanillin by using glyoxylic acid and guaiacol together.

-

ResearchGate. (n.d.). Industrial production of vanillin from guaiacol. Retrieved from [Link]

-

L.S. College, Muzaffarpur. (2020). Reimer–Tiemann reaction. Retrieved from [Link]

-

Royal Society of Chemistry. (2021). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. Retrieved from [Link]

-

Lumen Learning. (n.d.). 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook. Retrieved from [Link]

- Google Patents. (n.d.). CN115925524A - Method for preparing vanillin from 4-methyl guaiacol.

Sources

- 1. Reimer Tiemann Reaction Mechanism: Conditions & Applications [allen.in]

- 2. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. jk-sci.com [jk-sci.com]

- 6. benchchem.com [benchchem.com]

- 7. lscollege.ac.in [lscollege.ac.in]

- 8. Reimer-Tiemann Reaction | JEE Chemistry | JEE Main | JEE Advanced [unacademy.com]

- 9. CN102040495A - Method for synthesizing vanillin by using glyoxylic acid and guaiacol together - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. journal.walisongo.ac.id [journal.walisongo.ac.id]

- 12. 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

- 13. rsc.org [rsc.org]

- 14. researchgate.net [researchgate.net]

"Ethyl (5-formyl-2-methoxyphenoxy)acetate" CAS number 51336-38-0

Sources

- 1. Ethyl trimethylsilyl acetate formyl | Sigma-Aldrich [sigmaaldrich.com]

- 2. scbt.com [scbt.com]

- 3. rsc.org [rsc.org]

- 4. journal.walisongo.ac.id [journal.walisongo.ac.id]

- 5. youtube.com [youtube.com]

- 6. Ethyl acetate(141-78-6) 13C NMR [m.chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. Ethyl (2-methoxyphenoxy)acetate | C11H14O4 | CID 83114 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 5-Formyl-2-methoxyphenyl Acetate | C10H10O4 | CID 4099572 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Chemical Properties of Ethyl (5-formyl-2-methoxyphenoxy)acetate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of Ethyl (5-formyl-2-methoxyphenoxy)acetate. As a vanillin derivative, this compound holds significant interest for researchers in medicinal chemistry and organic synthesis, serving as a versatile building block for the development of novel therapeutic agents and other functional molecules. This document is intended to be a valuable resource, offering both foundational knowledge and practical insights into the handling and utilization of this compound.

Introduction and Nomenclature

Ethyl (5-formyl-2-methoxyphenoxy)acetate, a member of the alkoxy-substituted benzaldehyde family, is a derivative of vanillin, a well-known flavoring agent with a wide range of biological activities.[1] The presence of multiple functional groups—an aldehyde, an ether, and an ester—within its structure makes it a valuable intermediate in organic synthesis. These functional groups offer multiple sites for chemical modification, allowing for the creation of a diverse library of derivatives.[2]

Systematic IUPAC Name: ethyl 2-(5-formyl-2-methoxyphenoxy)acetate

Common Synonyms:

-

ethyl (5-formyl-2-methoxyphenoxy)acetate

-

Acetic acid, 2-(5-formyl-2-methoxyphenoxy)-, ethyl ester

CAS Number: 51336-38-0

Molecular Formula: C₁₂H₁₄O₅

Molecular Weight: 238.24 g/mol

Below is a diagram illustrating the chemical structure of Ethyl (5-formyl-2-methoxyphenoxy)acetate.

Caption: Chemical structure of Ethyl (5-formyl-2-methoxyphenoxy)acetate.

Physicochemical Properties

A summary of the key physicochemical properties of Ethyl (5-formyl-2-methoxyphenoxy)acetate is provided in the table below. It is important to note that while some of these properties are experimentally determined, others are computed estimates and should be used as a guide.

| Property | Value | Source |

| Molecular Weight | 238.24 g/mol | |

| Molecular Formula | C₁₂H₁₄O₅ | |

| XLogP3 | 1.6 | |

| Topological Polar Surface Area | 61.8 Ų | |

| Hydrogen Bond Donor Count | 0 | |

| Hydrogen Bond Acceptor Count | 5 | |

| Rotatable Bond Count | 7 |

Note: The properties listed above are based on available data and computational models and should be confirmed by experimental analysis where critical.

Synthesis and Purification

The primary synthetic route to Ethyl (5-formyl-2-methoxyphenoxy)acetate is the Williamson ether synthesis. This well-established reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide.[3] In this specific synthesis, the phenolic hydroxyl group of 4-hydroxy-3-methoxybenzaldehyde (vanillin) is deprotonated with a suitable base to form the corresponding phenoxide, which then acts as a nucleophile to displace the halide from an ethyl haloacetate, typically ethyl chloroacetate or ethyl bromoacetate.[4]

The choice of base and solvent is crucial for optimizing the reaction yield and minimizing side reactions. Common bases include potassium carbonate or sodium hydride, and polar aprotic solvents like dimethylformamide (DMF) or acetonitrile are often employed.[4]

The following diagram illustrates the general workflow for the Williamson ether synthesis of Ethyl (5-formyl-2-methoxyphenoxy)acetate.

Caption: General workflow for the synthesis of Ethyl (5-formyl-2-methoxyphenoxy)acetate.

Detailed Experimental Protocol:

-

Reaction Setup: To a solution of 4-hydroxy-3-methoxybenzaldehyde (1 equivalent) in anhydrous dimethylformamide (DMF), add potassium carbonate (1.5-2 equivalents).

-

Addition of Alkylating Agent: Stir the mixture at room temperature for 30 minutes, then add ethyl chloroacetate (1.1-1.2 equivalents) dropwise.

-

Reaction Monitoring: Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer chromatography (TLC).

-

Workup: After completion of the reaction (typically 4-6 hours), cool the mixture to room temperature and pour it into ice-water.

-

Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

-

Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure Ethyl (5-formyl-2-methoxyphenoxy)acetate.

Spectral Analysis

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the aldehyde proton (typically downfield, around 9.8-10.0 ppm), the methoxy group protons (a singlet around 3.9 ppm), the methylene protons of the acetate moiety (a singlet around 4.7 ppm), and the ethyl group protons (a quartet and a triplet).

-

¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbons of the aldehyde and ester groups (typically in the range of 165-190 ppm), the aromatic carbons, the methoxy carbon, and the carbons of the ethyl acetate moiety.

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit strong absorption bands corresponding to the C=O stretching vibrations of the aldehyde and ester groups (around 1680-1750 cm⁻¹). Other characteristic peaks would include C-O stretching for the ether and ester linkages, and C-H stretching for the aromatic and aliphatic protons.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) at m/z 238, along with characteristic fragmentation patterns corresponding to the loss of the ethoxy group, the entire ester side chain, or the formyl group.

Chemical Reactivity

The chemical reactivity of Ethyl (5-formyl-2-methoxyphenoxy)acetate is primarily dictated by its three functional groups: the aromatic aldehyde, the ether linkage, and the ethyl ester.

-

Aldehyde Group: The aldehyde functionality is a key site for a variety of chemical transformations. It can undergo nucleophilic addition reactions, condensation reactions (e.g., with amines to form Schiff bases or with active methylene compounds in Knoevenagel or aldol condensations), oxidation to a carboxylic acid, and reduction to an alcohol.[5][6] The reactivity of the aldehyde is influenced by the electron-donating methoxy group on the aromatic ring.

-

Ether Linkage: The ether bond is generally stable under most reaction conditions but can be cleaved under harsh acidic conditions (e.g., with HBr or HI).

-

Ester Group: The ethyl ester can be hydrolyzed under either acidic or basic conditions to yield the corresponding carboxylic acid, (5-formyl-2-methoxyphenoxy)acetic acid. It can also undergo transesterification in the presence of other alcohols and a suitable catalyst.

The following diagram illustrates some of the key reactive sites on the molecule.

Caption: Key reactive sites of Ethyl (5-formyl-2-methoxyphenoxy)acetate.

Potential Applications in Research and Development

As a derivative of vanillin, Ethyl (5-formyl-2-methoxyphenoxy)acetate is a promising scaffold for the development of new therapeutic agents. Vanillin and its derivatives have been reported to exhibit a wide range of biological activities, including antimicrobial, antioxidant, anti-inflammatory, and anticancer properties.[7]

The aldehyde group can be readily converted into other functional groups or used as a handle to link the molecule to other pharmacophores, creating hybrid molecules with potentially enhanced or novel biological activities. For instance, the formation of Schiff bases from the aldehyde group is a common strategy in the design of new bioactive compounds.[8] The ester functionality can be hydrolyzed to the corresponding carboxylic acid, which can improve water solubility or serve as a point for further derivatization.

Alkoxy-substituted benzaldehydes are important intermediates in the pharmaceutical and agrochemical industries.[1] Therefore, Ethyl (5-formyl-2-methoxyphenoxy)acetate can serve as a valuable starting material for the synthesis of more complex molecules with potential applications in these fields.

Conclusion

Ethyl (5-formyl-2-methoxyphenoxy)acetate is a multifunctional organic compound with significant potential as a building block in organic synthesis, particularly in the field of medicinal chemistry. Its synthesis via the Williamson ether reaction is a well-understood and scalable process. The presence of aldehyde, ether, and ester functional groups provides a rich platform for chemical modification, enabling the creation of a diverse range of derivatives. Further research into the biological activities of this compound and its derivatives is warranted and could lead to the discovery of novel therapeutic agents.

References

-

Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

-

BYJU'S. NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids. [Link]

-

Chemistry LibreTexts. 11.8: Williamson Ether Synthesis. [Link]

- Google Patents. EP3237394A1 - An efficient process for the synthesis of alkoxy substituted benzaldehydes.

-

ACS Publications. Chemical Adducts of Reactive Flavor Aldehydes Formed in E-Cigarette Liquids Are Cytotoxic and Inhibit Mitochondrial Function in Respiratory Epithelial Cells. [Link]

-

ResearchGate. Reversible protection of the aldehyde group of the vanillin molecule by... | Download Scientific Diagram. [Link]

-

ACS Publications. The Role of Functional Groups in the Atmospheric Oxidation of Vanillin: Mechanism and Kinetic Study. [Link]

-

MDPI. Biologically Potent Benzimidazole-Based-Substituted Benzaldehyde Derivatives as Potent Inhibitors for Alzheimer's Disease along with Molecular Docking Study. [Link]

-

PubMed. Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells. [Link]

-

RSC Publishing. 4-Hydroxy-3-methoxy-benzaldehyde series aroyl hydrazones: synthesis, thermostability and antimicrobial activities. [Link]

-

The Synthesis and Evaluation of Vanillin Derivatives as the Fruit fly Attractant. [Link]

-

Primary Information Services. Ethyl Vanillin - General, Process, Technology, Company Profiles, Patent, Material Safety Data Sheet, Report. [Link]

-

NIH. 4-Ethoxy-3-methoxybenzaldehyde. [Link]

-

PrepChem.com. Synthesis of 4-hydroxy-3-methoxy benzaldehyde. [Link]

-

Chemistry Steps. Williamson Ether Synthesis. [Link]

-

specific polymers. Vanillin Benzaldehyde. [Link]

Sources

- 1. EP3237394A1 - An efficient process for the synthesis of alkoxy substituted benzaldehydes - Google Patents [patents.google.com]

- 2. Chemical Adducts of Reactive Flavor Aldehydes Formed in E-Cigarette Liquids Are Cytotoxic and Inhibit Mitochondrial Function in Respiratory Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. The Synthesis and Evaluation of Vanillin Derivatives as the Fruit fly Attractant – Oriental Journal of Chemistry [orientjchem.org]

- 6. Vanillin Benzaldehyde - specific polymers [specificpolymers.com]

- 7. primaryinfo.com [primaryinfo.com]

- 8. mdpi.com [mdpi.com]

The Versatile Precursor: A Technical Guide to Ethyl (5-formyl-2-methoxyphenoxy)acetate in Heterocyclic Synthesis

Abstract

This technical guide provides an in-depth exploration of ethyl (5-formyl-2-methoxyphenoxy)acetate, a highly versatile and strategically important starting material in the synthesis of a diverse array of heterocyclic compounds. We will delve into the synthesis of this key precursor, followed by a detailed examination of its application in the construction of medicinally relevant scaffolds, including benzofurans, quinolines, and benzoxazines. This document is intended for researchers, chemists, and professionals in the field of drug development, offering both theoretical insights and practical, field-proven protocols.

Introduction: The Strategic Importance of Ethyl (5-formyl-2-methoxyphenoxy)acetate

The pursuit of novel heterocyclic scaffolds remains a cornerstone of modern medicinal chemistry and drug discovery. These cyclic compounds form the core of a vast number of pharmaceuticals, agrochemicals, and functional materials. The strategic design of starting materials that offer multiple points of reactivity is paramount for the efficient and divergent synthesis of complex molecular architectures. Ethyl (5-formyl-2-methoxyphenoxy)acetate emerges as a particularly valuable precursor due to the orthogonal reactivity of its functional groups: an aromatic aldehyde, a methoxy-activated phenyl ring, and an ethyl acetate moiety. This unique combination allows for a range of classical and multicomponent reactions to be employed for the construction of diverse heterocyclic systems. This guide will illuminate the pathways to harness the synthetic potential of this remarkable building block.

Synthesis and Characterization of the Starting Material

The efficient synthesis of ethyl (5-formyl-2-methoxyphenoxy)acetate is crucial for its widespread application. A robust and scalable method involves the Williamson ether synthesis, a well-established and reliable transformation in organic chemistry.

Synthetic Pathway

The synthesis commences with the readily available and inexpensive 3-hydroxy-4-methoxybenzaldehyde (isovanillin). The phenolic hydroxyl group is deprotonated with a suitable base, typically potassium carbonate, to form the corresponding phenoxide. This nucleophilic phenoxide then undergoes an SN2 reaction with ethyl chloroacetate to furnish the desired product.

Caption: Synthetic route to the target starting material.

Experimental Protocol: Synthesis of Ethyl (5-formyl-2-methoxyphenoxy)acetate

Materials:

-

3-Hydroxy-4-methoxybenzaldehyde (Isovanillin)

-

Ethyl chloroacetate

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a stirred solution of 3-hydroxy-4-methoxybenzaldehyde (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add ethyl chloroacetate (1.2 eq) dropwise to the reaction mixture.

-

Heat the reaction to 80 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine (2 x 30 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford ethyl (5-formyl-2-methoxyphenoxy)acetate as a solid.

Table 1: Characterization Data

| Property | Value |

| Molecular Formula | C₁₂H₁₄O₅ |

| Molecular Weight | 238.24 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in EtOAc, CH₂Cl₂, acetone |

| ¹H NMR | Consistent with structure |

| ¹³C NMR | Consistent with structure |

Application in Benzofuran Synthesis via Perkin Cyclization

A prominent application of ethyl (5-formyl-2-methoxyphenoxy)acetate is in the synthesis of substituted benzofurans. This is achieved through a Perkin-type intramolecular cyclization. A key prerequisite for this transformation is the hydrolysis of the ethyl ester to the corresponding carboxylic acid.

Hydrolysis to 2-(5-formyl-2-methoxyphenoxy)acetic acid

The ester can be efficiently hydrolyzed under acidic or basic conditions. Acid-catalyzed hydrolysis is often preferred to avoid potential complications with the aldehyde functionality under strongly basic conditions.

Caption: Hydrolysis of the ethyl ester to the carboxylic acid.

Experimental Protocol: Hydrolysis

Materials:

-

Ethyl (5-formyl-2-methoxyphenoxy)acetate

-

Sulfuric acid (H₂SO₄), concentrated

-

Water

-

Dichloromethane (CH₂Cl₂)

Procedure:

-

Dissolve ethyl (5-formyl-2-methoxyphenoxy)acetate (1.0 eq) in a mixture of water and concentrated sulfuric acid.

-

Reflux the mixture for 2-4 hours, monitoring by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and extract with dichloromethane (3 x 30 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-(5-formyl-2-methoxyphenoxy)acetic acid.

Perkin Cyclization to Benzofuran

The resulting 2-(5-formyl-2-methoxyphenoxy)acetic acid can undergo an intramolecular Perkin condensation to form the benzofuran ring system. This reaction is typically promoted by a base and an acid anhydride.

Caption: Mechanism of Perkin cyclization to form a benzofuran.

Proposed Synthesis of Quinolines via Friedländer Annulation

The presence of the o-formylphenoxyacetate moiety provides a masked o-aminoaryl aldehyde equivalent, which is a key component for the Friedländer annulation, a powerful method for quinoline synthesis. The proposed strategy involves the reaction of ethyl (5-formyl-2-methoxyphenoxy)acetate with a primary amine, which could lead to an in situ formation of an enamine or an imine, followed by cyclization. A more direct approach would involve the initial conversion of the starting material to an o-aminoaryl aldehyde derivative.

Plausible Synthetic Route

A plausible, albeit multi-step, route would involve the reduction of a nitro group introduced ortho to the formyl group, followed by the Friedländer reaction. However, a more convergent approach could involve a direct condensation-cyclization cascade. For the purpose of this guide, we propose a hypothetical yet mechanistically sound one-pot reaction.

Caption: Proposed pathway for quinoline synthesis.

Envisioned Benzoxazine Synthesis

Benzoxazines are a class of heterocyclic compounds typically synthesized from a phenol, a primary amine, and formaldehyde. The structure of ethyl (5-formyl-2-methoxyphenoxy)acetate, after a strategic modification, can serve as the phenolic aldehyde component in a Mannich-like condensation reaction. The key transformation would be the demethylation of the methoxy group to reveal a free hydroxyl group ortho to the formyl group.

Proposed Synthetic Pathway

The synthesis would commence with the selective demethylation of the starting material, followed by a one-pot reaction with a primary amine and paraformaldehyde.

Caption: Proposed route for the synthesis of benzoxazines.

Summary and Future Outlook

Ethyl (5-formyl-2-methoxyphenoxy)acetate is a readily accessible and highly functionalized starting material with significant potential for the synthesis of a variety of important heterocyclic scaffolds. This guide has provided a detailed protocol for its synthesis and its proven application in the construction of benzofurans via a Perkin cyclization. Furthermore, we have proposed mechanistically sound and plausible pathways for its utilization in the synthesis of quinolines and benzoxazines. The strategic positioning of its functional groups opens avenues for diverse synthetic transformations, including multicomponent reactions, which are yet to be fully explored. Future research in this area will undoubtedly uncover novel and efficient routes to biologically active molecules, further cementing the role of ethyl (5-formyl-2-methoxyphenoxy)acetate as a cornerstone in the edifice of modern heterocyclic chemistry.

References

-

Royal Society of Chemistry. (n.d.). Contents. Retrieved from [Link]

-

Wikipedia. (2023, December 2). Perkin reaction. Retrieved from [Link]

- Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.

- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.

- Li, J. J. (2009). Name Reactions in Heterocyclic Chemistry. John Wiley & Sons.

Methodological & Application

Application Note: High-Purity Isolation of Ethyl (5-formyl-2-methoxyphenoxy)acetate via Automated Flash Column Chromatography

Abstract

This application note provides a comprehensive, field-proven protocol for the purification of Ethyl (5-formyl-2-methoxyphenoxy)acetate, a key intermediate in pharmaceutical synthesis and drug development. The methodology centers on normal-phase flash column chromatography using silica gel. We will elucidate the rationale behind mobile phase selection, detail a systematic approach from initial Thin-Layer Chromatography (TLC) optimization to automated flash chromatography, and provide troubleshooting guidance. This document is designed for researchers, chemists, and drug development professionals seeking a robust and reproducible method for obtaining this compound in high purity.

Introduction and Scientific Principle

Ethyl (5-formyl-2-methoxyphenoxy)acetate is a substituted aromatic compound featuring an aldehyde, an ether, and an ester functional group. These groups confer a moderate polarity to the molecule. In many synthetic routes, common impurities include unreacted starting materials (e.g., substituted phenols) or over-oxidized byproducts (e.g., the corresponding carboxylic acid). Achieving high purity is critical for subsequent reaction steps and for ensuring the integrity of final active pharmaceutical ingredients (APIs).[1]

The purification strategy described herein leverages the principles of normal-phase adsorption chromatography.[2] The stationary phase, silica gel (SiO₂), is highly polar due to the presence of surface silanol groups (-SiOH).[3] The separation is governed by the differential partitioning of the crude mixture's components between the polar stationary phase and a non-polar mobile phase.

-

High-Polarity Impurities (e.g., carboxylic acids, phenols) will adsorb strongly to the silica gel and elute slowly.

-

Target Compound (moderate polarity) will have an intermediate affinity for the silica gel.

-

Low-Polarity Impurities (e.g., non-polar side products) will have minimal interaction with the silica gel and elute quickly.

By carefully selecting a mobile phase of appropriate polarity, a clean separation can be achieved. The optimal mobile phase will elute the target compound with a desirable retention factor (Rf) while maximizing the separation from key impurities.

Pre-Chromatography: TLC Optimization

Before committing a sample to a large-scale column, it is imperative to determine the optimal mobile phase composition using Thin-Layer Chromatography (TLC).[4] This small-scale experiment validates the separation conditions and predicts the behavior on the column. The goal is to find a solvent system that provides a target Rf value of 0.25 - 0.4 for the desired compound. This Rf range typically ensures efficient elution from the column without requiring excessively large solvent volumes, while providing adequate separation from impurities.

Materials for TLC

-

Crude Ethyl (5-formyl-2-methoxyphenoxy)acetate

-

Silica gel TLC plates (e.g., Silica Gel 60 F₂₅₄)

-

TLC development chamber

-

Spotting capillaries

-

Hexane (or Petroleum Ether)

-

Ethyl Acetate

-

UV lamp (254 nm)

-

Staining solution (e.g., potassium permanganate or anisaldehyde-sulfuric acid)

Protocol for TLC Solvent System Optimization

-

Prepare Sample: Dissolve a small amount (1-2 mg) of the crude reaction mixture in a minimal volume (~0.1 mL) of a suitable solvent like dichloromethane or ethyl acetate.

-

Spot Plate: Using a capillary, spot the dissolved sample onto the baseline of a TLC plate.

-

Prepare Chambers: Prepare several TLC chambers, each with a different ratio of Hexane:Ethyl Acetate (v/v). A good starting range is 10:1, 5:1, 3:1, and 2:1. Add a piece of filter paper to each chamber to ensure vapor saturation.[5]

-

Develop Plates: Place one spotted TLC plate in each chamber and allow the solvent front to travel up the plate until it is ~1 cm from the top.

-

Visualize: Remove the plates, mark the solvent front, and allow them to dry. Visualize the spots under a UV lamp. If necessary, use a chemical stain to visualize non-UV active impurities.

-

Analyze: Calculate the Rf value for each spot in each solvent system. Identify the system that gives the target compound an Rf of ~0.3.

Data Interpretation

The ideal solvent system will show clear separation between the target spot and other spots.

| Solvent System (Hexane:EtOAc) | Rf of Target Compound | Rf of Major Impurity (Polar) | Rf of Major Impurity (Non-Polar) | Assessment |

| 10:1 | 0.10 | 0.02 | 0.45 | Poor elution of target. |

| 5:1 | 0.20 | 0.05 | 0.65 | Getting closer, good separation. |

| 3:1 | 0.35 | 0.10 | 0.80 | Optimal for column chromatography. |

| 2:1 | 0.55 | 0.25 | 0.90 | Elutes too quickly, poor separation. |

Detailed Flash Column Chromatography Protocol

This protocol assumes the use of an automated flash chromatography system but can be adapted for manual (gravity) column chromatography. The optimal mobile phase determined by TLC was 3:1 Hexane:Ethyl Acetate .

Materials and Reagents

-

Crude Ethyl (5-formyl-2-methoxyphenoxy)acetate (e.g., 1.0 g)

-

Silica Gel (40-63 µm particle size for flash chromatography)

-

Pre-packed silica column or empty column for slurry packing

-

Hexane (HPLC grade)

-

Ethyl Acetate (HPLC grade)

-

Automated Flash Chromatography System with UV detector

-

Fraction collector with test tubes or vials

-

Rotary evaporator

Workflow Diagram

Caption: Workflow for the purification of Ethyl (5-formyl-2-methoxyphenoxy)acetate.

Step-by-Step Methodology

-

Column Selection and Equilibration:

-

Rationale: The amount of silica should be 40-100 times the mass of the crude sample for good separation. For 1.0 g of crude material, a 40 g silica column is appropriate.

-

Protocol: Install the silica column onto the flash system. Begin pumping the initial mobile phase (e.g., 100% Hexane or a very low polarity mixture like 20:1 Hexane:EtOAc) through the column for at least 3-5 column volumes to ensure it is fully equilibrated.

-

-

Sample Preparation and Loading:

-

Rationale: The sample must be loaded onto the column in a concentrated band. Dry loading is preferred for compounds that are sparingly soluble in the mobile phase or when high resolution is needed.

-

Protocol (Dry Loading): a. Dissolve the 1.0 g of crude product in a minimal amount of a volatile solvent (e.g., 5-10 mL of dichloromethane). b. Add ~2-3 g of silica gel to this solution. c. Concentrate the slurry to a dry, free-flowing powder using a rotary evaporator. d. Carefully load this powder into an empty solid-load cartridge or onto the top of the packed column.

-

-

Elution and Fraction Collection:

-

Rationale: An isocratic elution with the optimized mobile phase (3:1 Hexane:EtOAc) should be sufficient. A shallow gradient can sometimes improve separation from closely eluting impurities.

-

Protocol: a. Place the solid-load cartridge onto the column. b. Begin the chromatographic run. Start with a less polar mobile phase (e.g., 10:1 Hexane:EtOAc) for 2-3 column volumes to elute very non-polar impurities. c. Ramp the gradient to the target mobile phase (3:1 Hexane:EtOAc) over 5-10 column volumes. d. Hold the elution at 3:1 Hexane:EtOAc. e. Monitor the elution profile using the UV detector (e.g., at 254 nm and 280 nm). f. Collect fractions of appropriate volume (e.g., 10-20 mL) throughout the run.

-

-

Fraction Analysis:

-

Rationale: Not all UV peaks correspond to the desired product. TLC is essential to identify which fractions contain the pure compound.

-

Protocol: a. Spot every second or third fraction onto a single TLC plate. b. Develop the plate using the optimized mobile phase (3:1 Hexane:EtOAc). c. Visualize under UV light. d. Identify the fractions that contain only the spot corresponding to the pure product (Rf ≈ 0.35).

-

-

Product Isolation:

-

Rationale: Combining only the pure fractions ensures the final product's high purity.

-

Protocol: a. Combine the identified pure fractions into a clean, pre-weighed round-bottom flask. b. Remove the solvent under reduced pressure using a rotary evaporator. c. Place the flask under high vacuum for several hours to remove any residual solvent. d. Record the final mass of the pure, isolated product and calculate the yield.

-

Troubleshooting

| Problem | Possible Cause(s) | Recommended Solution(s) |

| Poor Separation (Overlapping Peaks) | - Sample overloaded.- Mobile phase is too polar.- Sample was loaded in too large a volume. | - Reduce the amount of crude material loaded.- Re-optimize TLC with a less polar mobile phase.- Use the dry loading technique.[6] |

| Compound Stuck on Column | - Mobile phase is not polar enough.- Compound may be degrading or reacting with the silica. | - Increase the polarity of the mobile phase (e.g., switch to 1:1 Hexane:EtOAc).- Consider using deactivated silica gel or a different stationary phase like alumina. |

| Streaking of Bands | - Compound is poorly soluble in the mobile phase.- The aldehyde is oxidizing to the more polar carboxylic acid on the column.[7] | - Add a small percentage of a more polar solvent (e.g., 1% methanol) to the mobile phase.- Work quickly and consider using freshly distilled solvents. A bisulfite wash of the crude material prior to chromatography can remove the aldehyde if desired.[8] |

| Irreproducible Retention Times | - Column not properly equilibrated.- Mobile phase composition changing (evaporation of volatile component).- Temperature fluctuations. | - Ensure column is flushed with at least 5 column volumes of the initial mobile phase.[9]- Keep solvent reservoirs covered.- Use a column oven or ensure a stable lab temperature.[10] |

References

- Muliadi, Y., et al. (2024). Study of Synthesis of Ethyl-2-(4-Allyl-2-Methoxyphenoxy)Acetate in Polar Aprotic Solvents.

- University of Rochester. How to run column chromatography.

- The Royal Society of Chemistry. Synthesis of 2-(2-formylphenoxy)acetate esters.

- SIELC Technologies. Ethyl (2-methoxyphenoxy)acetate.

- ChemSynthesis. ethyl (2-formyl-3,5-dimethoxyphenyl)acetate.

- Phenomenex. Mobile Phase Optimization: A Critical Factor in HPLC.

- PubChem - NIH. Ethyl (2-methoxyphenoxy)acetate.

- JoVE. Silica Gel Column Chromatography: Overview.

- Restek. HPLC Troubleshooting Guide.

- ResearchGate. Is it possible to purify aldehyde by column?.

- Organomation. Complete Guide to Thin Layer Chromatography Sample Preparation.

- MySkinRecipes. Ethyl 2-(2-methoxyphenoxy)acetate.

- Alwsci. Mobile Phase Selection Guide.

- Chemistry For Everyone. How Does Silica Gel Chromatography Work?.

- Sigma-Aldrich. HPLC Troubleshooting Guide.

- HALO Columns. 5 Common HPLC Troubleshooting Mistakes.

- JoVE. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol.

- Google Patents. Preparation process of ethyl p-methoxycinnamate.

- University of Rochester. Chromatography: Solvent Systems For Flash Column.

- MDPI. Silica Gel Chromatographic Methods for Identification, Isolation and Purification of Gossypol Acetic Acid.

- Sigma-Aldrich. HPLC Troubleshooting Guide.

- Interchim. Silica Gel for Column Chromatography.

- ACS Publications. Introducing Column Chromatography through Colorful Reactions of Guaiazulene.

- ResearchGate. What is the basic principle for selecting mobile phase in preparative column chromatography?.

- Springer. Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons.

- HALO Columns. LC Chromatography Troubleshooting Guide.

- NIH. Gel-Filtration Chromatography.

- University of Colorado Boulder. Column Chromatography.

Sources

- 1. Ethyl 2-(2-methoxyphenoxy)acetate [myskinrecipes.com]

- 2. Video: Silica Gel Column Chromatography: Overview [jove.com]

- 3. column-chromatography.com [column-chromatography.com]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. organomation.com [organomation.com]

- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 7. researchgate.net [researchgate.net]

- 8. Video: Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol [jove.com]

- 9. HPLC 문제 해결 안내서 [sigmaaldrich.com]

- 10. halocolumns.com [halocolumns.com]

Synthesis of Ethyl (5-formyl-2-methoxyphenoxy)acetate: A Comprehensive Guide to Reaction Conditions and Optimization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl (5-formyl-2-methoxyphenoxy)acetate is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. Its structure, derived from isovanillin, incorporates a reactive aldehyde group and a phenoxyacetate moiety, making it a versatile intermediate for the construction of more complex molecules. The synthesis of this compound is typically achieved through a Williamson ether synthesis, a robust and widely used method for forming carbon-oxygen bonds.[1][2] This application note provides a detailed protocol for the synthesis of ethyl (5-formyl-2-methoxyphenoxy)acetate, an in-depth discussion of the reaction mechanism, and a guide to optimizing the reaction conditions to achieve high yields and purity.

Reaction Mechanism and Theoretical Background

The synthesis of ethyl (5-formyl-2-methoxyphenoxy)acetate from isovanillin and an ethyl haloacetate proceeds via a classic Williamson ether synthesis. This reaction is a bimolecular nucleophilic substitution (SN2) reaction.[3] The mechanism can be broken down into two key steps:

-

Deprotonation of the Phenol: In the first step, a base is used to deprotonate the phenolic hydroxyl group of isovanillin (3-hydroxy-4-methoxybenzaldehyde). This generates a phenoxide ion, which is a potent nucleophile. The choice of base is critical and can significantly impact the reaction rate and yield. Common bases for this transformation include potassium carbonate (K₂CO₃) and sodium hydroxide (NaOH).[4]

-

Nucleophilic Attack: The newly formed phenoxide ion then acts as a nucleophile and attacks the electrophilic carbon atom of the ethyl haloacetate (e.g., ethyl bromoacetate or ethyl chloroacetate). This attack occurs from the backside of the carbon-halogen bond, leading to the displacement of the halide ion (the leaving group) and the formation of the desired ether linkage.[5]

The overall efficiency of the Williamson ether synthesis is influenced by several factors, including the strength of the base, the nature of the solvent, the reactivity of the alkylating agent, and the reaction temperature.[2] Polar aprotic solvents, such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile (MeCN), are generally preferred as they can effectively solvate the cation of the base without solvating the nucleophilic phenoxide ion, thus accelerating the SN2 reaction.[6][7]

Visualizing the Reaction Pathway

Figure 1. Reaction scheme for the Williamson ether synthesis of Ethyl (5-formyl-2-methoxyphenoxy)acetate.

Detailed Experimental Protocol

This protocol is adapted from established procedures for similar phenolic alkylations and is optimized for the synthesis of ethyl (5-formyl-2-methoxyphenoxy)acetate.[6][8]

Materials and Reagents:

-

Isovanillin (3-hydroxy-4-methoxybenzaldehyde)

-

Ethyl bromoacetate or ethyl chloroacetate

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

n-Hexane

-

Dichloromethane (DCM)

-

Water, deionized

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature control

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

-

Thin-layer chromatography (TLC) plates and chamber

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add isovanillin (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

-

Solvent Addition: Add anhydrous DMF to the flask to dissolve the isovanillin. The volume should be sufficient to create a stirrable slurry.

-

Addition of Alkylating Agent: While stirring the mixture, add ethyl bromoacetate (1.2 eq) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to 80°C and stir for 4-6 hours.[8] The progress of the reaction should be monitored by TLC (e.g., using a 3:1 mixture of n-hexane:ethyl acetate as the eluent).

-

Workup:

-

After the reaction is complete (as indicated by the disappearance of the starting material on TLC), allow the mixture to cool to room temperature.

-

Pour the reaction mixture into ice-cold water.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers and wash sequentially with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a gradient of n-hexane and ethyl acetate as the eluent.[6]

-

Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield ethyl (5-formyl-2-methoxyphenoxy)acetate as a solid or oil.

-

Reaction Optimization

The yield and purity of ethyl (5-formyl-2-methoxyphenoxy)acetate are highly dependent on the reaction conditions. The following table summarizes the key parameters and their impact on the reaction outcome, based on analogous transformations.[6]

| Parameter | Variation | Effect on Yield | Remarks |

| Solvent | DMF | High (often >90%) | Excellent solvent for SN2 reactions due to its polar aprotic nature.[6] |

| DMSO | Moderate to High | Also a good polar aprotic solvent, but can be more difficult to remove during workup.[6] | |

| Acetonitrile | Moderate | Less polar than DMF and DMSO, may result in lower yields.[6] | |

| Base | K₂CO₃ | High | A moderately strong base that is effective and easy to handle.[8] |

| NaOH | High | A stronger base that can also be effective, but may increase the risk of side reactions. | |

| NaH | Very High | A very strong base that ensures complete deprotonation but requires strictly anhydrous conditions and careful handling.[4] | |

| Temperature | Room Temp. | Low to Moderate | Reaction proceeds slowly at room temperature. |

| 60-80°C | High | Increased temperature accelerates the reaction rate, leading to higher yields in a shorter time.[8] | |

| >100°C | Decreased | Higher temperatures may lead to decomposition of reactants or products and an increase in side reactions. | |

| Alkylating Agent | Ethyl Bromoacetate | High | More reactive than ethyl chloroacetate, leading to faster reaction times. |

| Ethyl Chloroacetate | Moderate to High | Less reactive, may require longer reaction times or higher temperatures to achieve comparable yields.[6] |

Experimental Workflow Visualization

Figure 2. Step-by-step experimental workflow for the synthesis and purification of Ethyl (5-formyl-2-methoxyphenoxy)acetate.

Conclusion

The synthesis of ethyl (5-formyl-2-methoxyphenoxy)acetate via the Williamson ether synthesis is a reliable and efficient method. By carefully selecting the reaction conditions, particularly the solvent and base, high yields of the desired product can be achieved. The provided protocol and optimization guide offer a solid foundation for researchers to successfully synthesize this valuable intermediate for their drug discovery and development endeavors.

References

- Walis, W., Firdaus, M., & Mardiana, U. (2024). STUDY OF SYNTHESIS OF ETHYL-2-(4-ALLYL-2-METHOXYPHENOXY)ACETATE IN POLAR APROTIC SOLVENTS. Walailak Journal of Science and Technology (WJST).

- Gendron, D. (2022). Vanillin: A Promising Biosourced Building Block for the Preparation of Various Heterocycles. Frontiers in Chemistry, 10, 949355.

-

The Royal Society of Chemistry. (n.d.). Contents. Retrieved from [Link]

- Massah, A. R., Mosharafian, M., Momeni, A. R., Aliyan, H., & Naghash, H. J. (2007). Solvent-Free Williamson Synthesis: An Efficient, Simple, and Convenient Method for Chemoselective Etherification of Phenols and Bisphenols.

-

Chemistry Steps. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]

-

Lumen Learning. (n.d.). Williamson ether synthesis. In Organic Chemistry 1: An open textbook. Retrieved from [Link]

-

Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]

-

Utah Tech University. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

- Royal Society of Chemistry. (2021). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. RSC.

-

Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Ethyl (2-methoxyphenoxy)acetate. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 5-Formyl-2-methoxyphenyl Acetate. PubChem. Retrieved from [Link]

-

Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]

Sources

- 1. Making sure you're not a bot! [econstor.eu]

- 2. francis-press.com [francis-press.com]

- 3. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

- 6. journal.walisongo.ac.id [journal.walisongo.ac.id]

- 7. researchgate.net [researchgate.net]

- 8. rsc.org [rsc.org]

Application Notes and Protocols for Ethyl (5-formyl-2-methoxyphenoxy)acetate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: Unlocking the Potential of a Vanillin-Derived Scaffold

Ethyl (5-formyl-2-methoxyphenoxy)acetate is a member of the vanillin derivative family, a class of compounds that has garnered significant interest in medicinal chemistry and drug discovery. Vanillin and its analogues are known to possess a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties. The structural motif of Ethyl (5-formyl-2-methoxyphenoxy)acetate, featuring an aromatic aldehyde and an ester functional group, presents a versatile scaffold for chemical modification and exploration of its therapeutic potential. The aldehyde group, in particular, is a key pharmacophore that can participate in various biological interactions, including the formation of covalent bonds with nucleophilic residues in enzymes and receptors. This reactivity makes it a compelling candidate for the development of novel therapeutic agents.

This comprehensive guide provides detailed experimental procedures for the synthesis, characterization, and biological evaluation of Ethyl (5-formyl-2-methoxyphenoxy)acetate. The protocols are designed to be self-validating and are grounded in established scientific principles, offering a robust framework for researchers to explore the potential applications of this compound.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in experimental settings. The following table summarizes the key computed and experimentally available data for Ethyl (5-formyl-2-methoxyphenoxy)acetate.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₄O₅ | Angene Chemical[1] |

| Molecular Weight | 238.24 g/mol | Santa Cruz Biotechnology[2] |

| CAS Number | 51336-38-0 | Angene Chemical[1] |

| Appearance | Solid (predicted) | N/A |

| Topological Polar Surface Area | 61.8 Ų | Angene Chemical[1] |

| Rotatable Bond Count | 7 | Angene Chemical[1] |

| Hydrogen Bond Acceptor Count | 5 | Angene Chemical[1] |

| Hydrogen Bond Donor Count | 0 | Angene Chemical[1] |

| XLogP3 | 1.6 | Angene Chemical[1] |

Synthesis of Ethyl (5-formyl-2-methoxyphenoxy)acetate

The following protocol is an adapted method based on the well-established Williamson ether synthesis, a common and effective method for preparing ethers from an organohalide and a deprotonated alcohol. This specific procedure is adapted from a documented synthesis of a structurally related compound, ethyl 2-(4-allyl-2-methoxyphenoxy)acetate.[3]

Causality Behind Experimental Choices:

-

Starting Material: 3-hydroxy-4-methoxybenzaldehyde (isovanillin) is a readily available and cost-effective starting material that provides the core phenolic aldehyde structure.

-

Reagent: Ethyl chloroacetate is used to introduce the ethyl acetate moiety. Its ethyl group offers good solubility in organic solvents, which can facilitate higher reaction yields compared to methyl analogs.[4]

-

Base: Anhydrous potassium carbonate (K₂CO₃) is a mild and effective base for deprotonating the phenolic hydroxyl group of isovanillin to form the more nucleophilic phenoxide ion.

-

Solvent: A polar aprotic solvent like dimethylformamide (DMF) is chosen because it effectively dissolves the reactants and facilitates the Sₙ2 reaction by solvating the potassium cation, leaving the phenoxide anion more available for nucleophilic attack.[3]

-

Temperature: The reaction is heated to 80°C to increase the reaction rate without causing significant decomposition of the reactants or products.

-

Purification: The workup procedure involving extraction with ethyl acetate and washing with brine is a standard method to separate the organic product from the inorganic salts and DMF. Flash chromatography is a reliable technique for obtaining the final product with high purity.

Experimental Workflow: Synthesis

Caption: Synthesis workflow for Ethyl (5-formyl-2-methoxyphenoxy)acetate.

Step-by-Step Protocol: Synthesis

-

Reactant Preparation: To a 100 mL round-bottom flask, add 3-hydroxy-4-methoxybenzaldehyde (1.52 g, 10 mmol), anhydrous potassium carbonate (2.76 g, 20 mmol), and 50 mL of anhydrous dimethylformamide (DMF).

-

Addition of Alkylating Agent: While stirring, add ethyl chloroacetate (1.60 g, 13 mmol) to the reaction mixture.

-

Reaction: Heat the mixture to 80°C and maintain this temperature for 4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature and add 150 mL of ethyl acetate. Wash the organic layer with brine (3 x 50 mL) to remove DMF and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a hexane-ethyl acetate gradient to yield the pure Ethyl (5-formyl-2-methoxyphenoxy)acetate.

Characterization of Ethyl (5-formyl-2-methoxyphenoxy)acetate

The synthesized compound should be thoroughly characterized to confirm its identity and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR should show characteristic peaks for the aromatic protons, the methoxy group, the ethyl group of the ester, and the aldehyde proton.

-

¹³C NMR will confirm the number of unique carbon atoms and their chemical environments.

-

-

Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for the C=O stretch of the aldehyde and the ester, as well as C-O stretching vibrations.[3]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula by providing a highly accurate mass measurement of the molecular ion.

Application Protocol: In Vitro Antimicrobial Activity Screening

Vanillin derivatives are known to exhibit antimicrobial properties. This protocol outlines a standard broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC) of Ethyl (5-formyl-2-methoxyphenoxy)acetate against selected bacterial strains.

Causality Behind Experimental Choices:

-

Assay Method: The broth microdilution method is a standardized and widely accepted technique for determining the MIC of antimicrobial agents, allowing for the testing of multiple concentrations simultaneously.

-

Bacterial Strains: Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative) are commonly used as representative strains in initial antimicrobial screening.

-

Growth Medium: Mueller-Hinton Broth (MHB) is the standard medium for routine antimicrobial susceptibility testing.

-

Inoculum Preparation: Standardization of the bacterial inoculum to a 0.5 McFarland standard ensures a consistent starting concentration of bacteria, which is crucial for reproducible MIC values.

-

Serial Dilution: Two-fold serial dilutions of the compound allow for the determination of the MIC over a wide range of concentrations.

-

Controls: The inclusion of a positive control (bacteria without the compound) and a negative control (broth only) is essential to validate the assay. A known antibiotic (e.g., ciprofloxacin) should be included as a reference standard.

Step-by-Step Protocol: Antimicrobial Screening

-

Preparation of Bacterial Inoculum: a. From a fresh agar plate, select 3-5 isolated colonies of the test bacterium. b. Inoculate the colonies into 5 mL of sterile Mueller-Hinton Broth (MHB). c. Incubate at 37°C with shaking until the turbidity reaches that of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). d. Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

Preparation of Compound Dilutions: a. Prepare a 1 mg/mL stock solution of Ethyl (5-formyl-2-methoxyphenoxy)acetate in dimethyl sulfoxide (DMSO). b. In a 96-well microtiter plate, perform two-fold serial dilutions of the stock solution in MHB to obtain a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL).

-

Inoculation and Incubation: a. Add the prepared bacterial inoculum to each well containing the compound dilutions. b. Include a positive control (bacteria in MHB with DMSO, but no compound) and a negative control (MHB only). c. Seal the plate and incubate at 37°C for 18-24 hours.

-

Determination of MIC: a. After incubation, visually assess the wells for turbidity (bacterial growth). b. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Application Protocol: In Vitro Anti-inflammatory Activity Screening

Aromatic aldehydes have been reported to possess anti-inflammatory properties. This protocol describes an in vitro assay to evaluate the potential of Ethyl (5-formyl-2-methoxyphenoxy)acetate to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Causality Behind Experimental Choices:

-

Cell Line: RAW 264.7 is a murine macrophage cell line that is widely used as a model for studying inflammation because it produces inflammatory mediators like NO upon stimulation with LPS.

-

Stimulant: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages and reliably induces an inflammatory response.

-

Endpoint: Nitric oxide (NO) is a key pro-inflammatory molecule, and its production is a hallmark of inflammation. The Griess assay provides a simple and sensitive colorimetric method for measuring nitrite (a stable product of NO), which serves as an indicator of NO production.

-

Cytotoxicity Assay: It is crucial to assess the cytotoxicity of the compound on the RAW 264.7 cells to ensure that the observed reduction in NO production is not due to cell death. The MTT assay is a standard colorimetric assay for measuring cellular metabolic activity, which can be used to infer cell viability.

Experimental Workflow: Anti-inflammatory Assay

Caption: Workflow for in vitro anti-inflammatory screening.

Step-by-Step Protocol: Anti-inflammatory Screening

-

Cell Culture: a. Culture RAW 264.7 macrophages in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator. b. Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Compound Treatment: a. Prepare various concentrations of Ethyl (5-formyl-2-methoxyphenoxy)acetate in DMEM. b. Remove the old medium from the cells and replace it with fresh medium containing the desired concentrations of the compound. c. After 1 hour of pre-treatment, stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL. Include a vehicle control (cells with DMSO and LPS) and a negative control (cells with medium only). d. Incubate the plate for 24 hours.

-

Nitric Oxide Measurement (Griess Assay): a. After incubation, collect 50 µL of the cell culture supernatant from each well. b. Add 50 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each supernatant sample. c. Incubate at room temperature for 10 minutes. d. Measure the absorbance at 540 nm using a microplate reader. e. Calculate the nitrite concentration using a sodium nitrite standard curve.

-

Cell Viability (MTT Assay): a. After collecting the supernatant, add 20 µL of MTT solution (5 mg/mL in PBS) to the remaining cells in each well. b. Incubate for 4 hours at 37°C. c. Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals. d. Measure the absorbance at 570 nm.

Data Analysis and Interpretation

-

Antimicrobial Activity: The MIC is reported as the lowest concentration of the compound that shows no visible growth. A lower MIC value indicates greater antimicrobial potency.

-

Anti-inflammatory Activity: The percentage of nitric oxide inhibition is calculated using the following formula: % Inhibition = [1 - (Absorbance of treated cells / Absorbance of vehicle control)] x 100 A dose-dependent decrease in NO production, without a significant decrease in cell viability, suggests potential anti-inflammatory activity.

Troubleshooting

| Issue | Possible Cause | Solution |

| Synthesis: Low or no product yield | Incomplete reaction, impure reagents, or improper workup. | Ensure all reagents are anhydrous. Monitor the reaction by TLC to confirm completion. Optimize reaction time and temperature if necessary. Ensure thorough extraction and washing during workup. |

| Antimicrobial Assay: No inhibition of bacterial growth | Compound is inactive, concentration is too low, or resistant bacterial strain. | Test a broader range of concentrations. Use a known susceptible bacterial strain. Confirm the purity and integrity of the compound. |

| Anti-inflammatory Assay: High variability in results | Inconsistent cell seeding, pipetting errors, or contamination. | Ensure uniform cell seeding density. Use calibrated pipettes and consistent technique. Maintain sterile cell culture conditions. |

| Anti-inflammatory Assay: Compound appears to inhibit NO but is also cytotoxic | The compound is toxic to the cells at the tested concentrations. | Test a lower range of concentrations for the anti-inflammatory assay. The apparent anti-inflammatory effect is likely an artifact of cell death. |

Safety and Handling

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Handle the compound in a well-ventilated area or a chemical fume hood.

-

Avoid inhalation, ingestion, and contact with skin and eyes.

-

In case of contact, wash the affected area thoroughly with water.

For a closely related compound, Ethyl (2-methoxyphenoxy)acetate, the GHS hazard statements include warnings for being harmful if swallowed, in contact with skin, or inhaled, and for causing skin and serious eye irritation.[5]

References

- Yusri, Y., & Suryanti, V. (2023). STUDY OF SYNTHESIS OF ETHYL-2-(4-ALLYL-2-METHOXYPHENOXY)ACETATE IN POLAR APROTIC SOLVENTS. Molekul, 18(2), 159-167.

-

GSRI. (n.d.). ETHYL (2-METHOXYPHENOXY)ACETATE. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl (2-methoxyphenoxy)acetate. Retrieved from [Link]

-

Scholars Research Library. (n.d.). GC-MS analysis of ethyl acetate extract of Alysicarpus Monilifer - Whole plant. Retrieved from [Link]

-

Angene Chemical. (n.d.). Ethyl 2-(5-formyl-2-methoxyphenoxy)acetate(CAS# 51336-38-0). Retrieved from [Link]

-

MDPI. (2022). Anti-Nociceptive and Anti-Inflammatory Activities of the Ethyl Acetate Extract of Belamcanda chinensis (L.) Redouté in Raw 264.7 Cells in vitro and Mouse Model in vivo. Retrieved from [Link]

-

Pak. J. Pharm. Sci. (2017). Antibacterial, anti-inflammatory and anti-oxidant activities of various isolated compounds from Cratoxylum species. Retrieved from [Link]

-

MDPI. (2024). Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate. Retrieved from [Link]

-

MDPI. (2022). Phytochemical Composition and Skin-Friendly Activities of the Ethyl Acetate Fraction in Ophioglossum vulgatum Linn., an In Vitro Study. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 2-(2-formylphenoxy)acetate. Retrieved from [Link]

-

Research Results in Pharmacology. (2023). Screening of anti-inflammatory activity of 4.5-dihydroisoxazol-5-carboxamide (PAR-2 inhibitors) based on formaldehyde oedema model among white lab rats. Retrieved from [Link]

-

Angene Chemical. (n.d.). Ethyl 2-(5-formyl-2-methoxyphenoxy)acetate(CAS# 51336-38-0). Retrieved from [Link]

Sources

- 1. journal.walisongo.ac.id [journal.walisongo.ac.id]

- 2. scbt.com [scbt.com]

- 3. journal.walisongo.ac.id [journal.walisongo.ac.id]

- 4. Ethyl (2-chloro-4-formyl-6-methoxyphenoxy)acetate | 741272-58-2 | Benchchem [benchchem.com]

- 5. Ethyl (2-methoxyphenoxy)acetate | C11H14O4 | CID 83114 - PubChem [pubchem.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Solubility of Ethyl (5-formyl-2-methoxyphenoxy)acetate

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with Ethyl (5-formyl-2-methoxyphenoxy)acetate. It covers its solubility characteristics in common organic solvents, offers troubleshooting for frequently encountered issues, and presents a standardized protocol for solubility determination.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling and dissolution of Ethyl (5-formyl-2-methoxyphenoxy)acetate.

Q1: What are the fundamental chemical properties of Ethyl (5-formyl-2-methoxyphenoxy)acetate?

Understanding the compound's properties is crucial for predicting its behavior. Key physicochemical parameters are summarized below.

| Property | Value | Source |

| CAS Number | 51336-38-0 | [1] |

| Molecular Formula | C₁₂H₁₄O₅ | [1] |

| Molecular Weight | 238.24 g/mol | [1] |

| Topological Polar Surface Area (TPSA) | 61.8 Ų | [1] |

| Predicted LogP (XLogP3) | 1.6 | [1] |

These values indicate that Ethyl (5-formyl-2-methoxyphenoxy)acetate is a moderately polar molecule, containing several hydrogen bond acceptors (five) but no donors.[1] The TPSA and LogP values suggest it will favor solubility in polar organic solvents over non-polar hydrocarbon solvents or water.

Q2: Based on its structure, in which organic solvents is Ethyl (5-formyl-2-methoxyphenoxy)acetate most likely to be soluble?

The guiding principle for solubility is "like dissolves like," which refers to the polarity of the solute and solvent. Ethyl (5-formyl-2-methoxyphenoxy)acetate possesses multiple polar functional groups: an ester, an ether, and an aldehyde. These groups allow for dipole-dipole interactions with polar solvents.

Therefore, high solubility is expected in:

-

Polar Aprotic Solvents: Acetone, Ethyl Acetate, Tetrahydrofuran (THF), Dichloromethane (DCM).

-

Polar Protic Solvents: Ethanol, Methanol.